molecular formula C13H8N2O3 B169614 4-(2-Nitrophenoxy)benzonitrile CAS No. 113344-23-3

4-(2-Nitrophenoxy)benzonitrile

Cat. No. B169614
CAS RN: 113344-23-3
M. Wt: 240.21 g/mol
InChI Key: AKLSEFOAGVCQDZ-UHFFFAOYSA-N
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Description

“4-(2-Nitrophenoxy)benzonitrile” is a chemical compound with the molecular formula C13H8N2O3 . It has a molecular weight of 240.21 g/mol.


Molecular Structure Analysis

The molecular structure of “4-(2-Nitrophenoxy)benzonitrile” can be represented by the formula C13H8N2O3 . More detailed structural analysis would require specific spectroscopic data or computational modeling .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Nitrophenoxy)benzonitrile” are not detailed in the search results, it’s worth noting that benzonitrile derivatives have been studied for their potential as antiviral agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Nitrophenoxy)benzonitrile” are not fully detailed in the search results. It is known that the compound has a molecular weight of 240.21 g/mol.

Scientific Research Applications

Antiviral Agents

4-(2-Nitrophenoxy)benzonitrile: derivatives have been explored as potential antiviral agents. These compounds have been designed to inhibit deubiquitinase (DUB) enzymes, which play a crucial role in the life cycle of various viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . The inhibition of DUB enzymes is a promising strategy for developing new antiviral drugs. In vitro studies have shown that these derivatives exhibit strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against the mentioned viruses .

Molecular Docking Studies

The 4-(2-Nitrophenoxy)benzonitrile derivatives have been subjected to molecular docking studies to evaluate their potential as DUB inhibitors . These studies help in understanding the interaction between the compounds and the target enzymes, providing insights into the binding affinities and the pharmacophoric features required for effective inhibition.

Structure-Activity Relationship (SAR)

The synthesis of 4-(2-Nitrophenoxy)benzonitrile derivatives allows researchers to establish a structure-activity relationship (SAR). This relationship helps in identifying the chemical groups necessary for antiviral activity and guides the optimization of these compounds for enhanced efficacy and reduced toxicity .

Drug-Like Properties Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted to predict the drug-like properties of 4-(2-Nitrophenoxy)benzonitrile derivatives . These studies are crucial for determining the safety profile and the potential of these compounds to be developed into effective medications.

Synthesis Optimization

The chemical synthesis of 4-(2-Nitrophenoxy)benzonitrile involves various routes and methods. Researchers focus on optimizing the synthesis process to improve yields, reduce costs, and minimize the environmental impact. This optimization is essential for the large-scale production of these compounds for further research and potential commercialization.

Biochemical Reagent

As a biochemical reagent, 4-(2-Nitrophenoxy)benzonitrile can be used in various biochemical assays and experiments. Its properties may allow it to interact with specific proteins or enzymes, making it a valuable tool for studying biological processes and pathways.

Medicinal Chemistry

In medicinal chemistry, 4-(2-Nitrophenoxy)benzonitrile serves as a starting point for the design of new therapeutic agents. Its structure can be modified to enhance its biological activity and selectivity for certain targets within the body .

Pharmacological Research

Finally, 4-(2-Nitrophenoxy)benzonitrile and its derivatives are used in pharmacological research to explore new treatments for various diseases. By studying its effects on different biological targets, researchers can develop new drugs with specific mechanisms of action .

Safety and Hazards

While specific safety data for “4-(2-Nitrophenoxy)benzonitrile” is not available in the search results, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety guidelines .

properties

IUPAC Name

4-(2-nitrophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-9-10-5-7-11(8-6-10)18-13-4-2-1-3-12(13)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLSEFOAGVCQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429398
Record name 4-(2-nitrophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitrophenoxy)benzonitrile

CAS RN

113344-23-3
Record name 4-(2-nitrophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Cyanophenoxy)-1-nitrobenzene (0.82 g, 69%) was prepared from 4-cyanophenol (0.66 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(4-cyanophenoxy)aniline (0.47 g, 65%) following general procedure B. N-[2-(4-Cyanophenoxy)phenyl]-N′-thiazolylurea (110 mg, 65%) was prepared from 2-(4-cyanophenoxy)aniline (105 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.47 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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